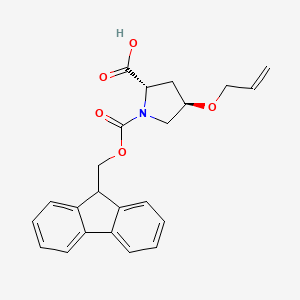

(4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c1-2-11-28-15-12-21(22(25)26)24(13-15)23(27)29-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,26)/t15-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEBEAHDNLTAPW-VFNWGFHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Incorporation of 4r 1 Fmoc 4 2 Propen 1 Yloxy L Proline into Peptides and Peptidomimetics

Solid-Phase Peptide Synthesis (SPPS) Applications

(4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline is well-suited for incorporation into peptide chains using modern Fmoc-based solid-phase peptide synthesis (SPPS) iris-biotech.denih.gov. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amino group and can be readily removed under mild basic conditions, typically with a solution of piperidine in a suitable solvent like dimethylformamide (DMF) peptide.com. This allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support peptide.com.

The allyloxy group on the proline side chain is stable to the basic conditions used for Fmoc deprotection and the acidic conditions often used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups google.com. This orthogonality is a key advantage, as it allows for the selective deprotection of the allyloxy group at a desired stage of the synthesis, enabling site-specific modifications of the peptide while it is still on the solid support google.com.

The general cycle for incorporating this compound into a peptide sequence via SPPS is as follows:

Deprotection: The Fmoc group of the N-terminal amino acid on the resin-bound peptide is removed using a piperidine solution.

Washing: The resin is washed to remove excess piperidine and the cleaved Fmoc adduct.

Coupling: A solution containing this compound, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) is added to the resin to facilitate the formation of a new peptide bond.

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the desired sequence. The use of microwave-enhanced SPPS can significantly accelerate the synthesis of peptides containing such modified amino acids merel.si.

| Step in SPPS Cycle | Typical Reagents and Conditions | Purpose |

|---|---|---|

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the temporary Nα-Fmoc protecting group. |

| Amino Acid Coupling | Fmoc-amino acid, Coupling reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) in DMF | Formation of the peptide bond. |

| Cleavage and Final Deprotection | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS) | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |

| Allyl Group Deprotection | Palladium catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., phenylsilane) in an inert solvent | Selective removal of the allyloxy side-chain protecting group. |

Solution-Phase Peptide Synthesis Strategies Utilizing the Derivative

While solid-phase peptide synthesis is the dominant method for creating long peptides, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for fragment condensation strategies mdpi.com. The principles of orthogonal protection are equally important in solution-phase synthesis. This compound can be effectively utilized in solution-phase strategies due to the distinct chemical stabilities of its protecting groups.

In a typical solution-phase approach, the carboxyl group of one amino acid or peptide fragment is activated and then reacted with the free amino group of another. The Fmoc group of this compound can be removed with a mild base like piperidine, while the allyloxy side chain remains intact. Conversely, the allyloxy group can be selectively cleaved using a palladium catalyst without affecting the Fmoc group or other acid-labile protecting groups google.com.

A potential strategy for a solution-phase synthesis involving this derivative could be:

Coupling of an N-terminally protected amino acid with the free carboxyl group of this compound using a suitable coupling reagent.

Selective deprotection of the Fmoc group to expose the N-terminus of the resulting dipeptide.

Coupling of this dipeptide with another C-terminally protected amino acid or peptide fragment.

This approach allows for the controlled, stepwise assembly of peptide chains in solution.

| Protecting Group | Cleavage Conditions | Stability |

|---|---|---|

| Fmoc (9-fluorenylmethyloxycarbonyl) | Mild base (e.g., 20% piperidine in DMF) | Stable to mild acids and palladium catalysis. |

| Allyloxy (OAll) | Palladium(0) catalyst (e.g., Pd(PPh3)4) and a scavenger | Stable to mild acids and bases. |

| tert-Butyl (tBu) | Strong acid (e.g., TFA) | Stable to mild bases and palladium catalysis. |

Chemoselective Ligation Techniques Leveraging the Allyloxy Moiety

Chemoselective ligation refers to the reaction of two mutually and uniquely reactive functional groups to form a covalent bond in the presence of other potentially reactive functionalities nih.gov. The allyloxy group of this compound serves as a masked hydroxyl group, which, upon deprotection, can be utilized in various chemoselective ligation strategies.

The deprotection of the allyl ether is typically achieved through palladium(0)-catalyzed allyl transfer sigmaaldrich.com. This reaction is highly specific and proceeds under mild, neutral conditions, making it compatible with sensitive peptide structures. Once the hydroxyl group on the proline side chain is revealed, it can participate in several ligation reactions, such as:

Esterification and Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers, allowing for the attachment of various molecular probes, labels, or other peptide chains.

Cyclization: The deprotected hydroxyl group can be part of an intramolecular cyclization reaction. For instance, if the peptide chain also contains a C-terminal allyl ester, simultaneous deprotection of both allyl groups can be followed by an on-resin lactonization to form a cyclic depsipeptide. More commonly, the hydroxyl group can be activated and reacted with a deprotected side-chain amine (e.g., from lysine or ornithine) to form a cyclic ether linkage. The synthesis of side-chain-to-side-chain cyclic peptides using allyl and alloc protecting groups has been demonstrated as an efficient method for creating peptide libraries nih.govnih.govsemanticscholar.orgfigshare.com.

The ability to unmask a reactive hydroxyl group at a specific site within a peptide chain provides a powerful tool for creating complex, non-linear peptide structures.

Development of Novel Peptide-Based Molecular Scaffolds and Architectures

The incorporation of this compound into peptides opens up possibilities for creating novel molecular scaffolds and architectures through a technique known as "proline editing" nih.govnih.govsemanticscholar.orgfigshare.comacs.org. This approach involves the initial synthesis of a peptide containing a hydroxyproline (B1673980) residue (in this case, protected as an allyloxy ether), followed by the post-synthetic modification of the proline side chain to introduce diverse functionalities nih.govnih.govsemanticscholar.orgfigshare.comacs.org.

After the peptide chain has been assembled via SPPS, the allyloxy group can be selectively removed on-resin. The resulting free hydroxyl group can then be subjected to a variety of chemical transformations to create a diverse library of proline-modified peptides from a single precursor sequence nih.govnih.govsemanticscholar.orgfigshare.comacs.org. Some of the modifications that can be introduced include:

Substitution with Inversion of Stereochemistry: The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by a nucleophile to introduce a new functional group at the 4-position with inverted stereochemistry.

Oxidation: The secondary alcohol can be oxidized to a ketone, introducing a 4-oxoproline residue. This ketone can then serve as a handle for further derivatization, such as the formation of oximes or hydrazones nih.gov.

Acylation and Alkylation: As mentioned previously, the hydroxyl group can be readily acylated or alkylated to attach a wide range of molecules, including fluorophores, biotin (B1667282) tags, or small molecule drugs.

Formation of Branched Peptides: The hydroxyl group can be used as an attachment point for the synthesis of a second peptide chain, leading to the formation of branched or "forked" peptide structures. This can be achieved by first attaching a new Fmoc-protected amino acid to the hydroxyl group via an ester linkage, followed by the stepwise elongation of the new peptide chain. The synthesis of unsymmetrically branched peptides is a known strategy for creating molecules with diverse biological functions merel.si.

This "proline editing" strategy, enabled by the orthogonal nature of the allyloxy protecting group, allows for the creation of a vast array of peptide-based molecular scaffolds with tailored properties and functionalities, all originating from a single, readily synthesized peptide precursor containing this compound nih.govnih.govsemanticscholar.orgfigshare.comacs.org.

Applications of 4r 1 Fmoc 4 2 Propen 1 Yloxy L Proline in Bioorganic Chemistry and Chemical Biology

Bioorthogonal Functionalization and Bioconjugation Strategies

The allyl group of (4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline is a key reactive moiety for various bioorthogonal ligation techniques. These reactions are characterized by their high selectivity, efficiency, and compatibility with aqueous environments, making them ideal for modifying complex biomolecules like peptides. nih.govnih.gov

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has been adapted for peptide and protein modification. ox.ac.uk The terminal alkene of the 2-propen-1-yloxy side chain is an excellent substrate for ruthenium-based catalysts, such as Grubbs' catalysts, which are compatible with a wide range of functional groups found in peptides. gyrosproteintechnologies.com

One of the most significant applications is the synthesis of "stapled peptides." By incorporating this compound and another amino acid with an alkenyl side chain (e.g., at positions i and i+4 or i and i+7), an intramolecular ring-closing metathesis (RCM) reaction can be performed. This creates a covalent hydrocarbon bridge, or "staple," that locks the peptide into a specific secondary structure, often an α-helix. gyrosproteintechnologies.compeptide.com Such conformational stabilization can lead to enhanced biological activity, increased resistance to proteolytic degradation, and improved cell permeability. gyrosproteintechnologies.com

The process involves standard solid-phase peptide synthesis (SPPS) to create the linear peptide, followed by on-resin cyclization using a metathesis catalyst. gyrosproteintechnologies.comnih.gov

| Reaction Type | Reactant Partner | Catalyst | Outcome |

| Ring-Closing Metathesis (RCM) | Second alkenyl side chain in the same peptide | Grubbs' Catalyst (1st or 2nd Gen) | Covalently cross-linked ("stapled") peptide with stabilized secondary structure. |

| Cross-Metathesis (CM) | Olefin-containing molecule (e.g., probe, drug) | Grubbs' Catalyst (1st or 2nd Gen) | Conjugation of a functional molecule to the peptide via a C=C double bond. |

The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts. nih.govtebubio.com The alkene in this compound is amenable to several click reactions, providing a versatile platform for bioconjugation.

Thiol-ene Reaction: This reaction involves the radical-initiated addition of a thiol to the alkene of the proline side chain. It can proceed under mild, biocompatible conditions, often initiated by light (photochemical initiation), and is highly efficient for conjugating thiol-containing molecules such as cysteine-containing peptides, fluorescent probes, or drug molecules.

Diels-Alder Reaction: The allyl group can act as a dienophile in [4+2] cycloaddition reactions with a diene-containing partner. This reaction forms a stable six-membered ring, covalently linking the peptide to another molecule. The ability to incorporate an alkene handle via proline editing allows for subsequent Diels-Alder ligation on a fully synthesized peptide. nih.gov

These click chemistry approaches are orthogonal to other common bioconjugation methods, such as azide-alkyne cycloadditions, allowing for sequential or multi-component labeling strategies. nih.govmedchemexpress.com

Design and Synthesis of Molecular Probes and Imaging Agents

Molecular imaging is a key technology for visualizing biological processes in real-time within living systems. nih.gov It relies on molecular probes that can specifically bind to a target of interest and generate a detectable signal. nih.gov The incorporation of this compound into a targeting peptide (e.g., one that binds to a specific receptor on cancer cells) provides a precise site for attaching an imaging agent. mdpi.com

Using the bioconjugation methods described in section 5.1, various imaging moieties can be attached:

Fluorescent Dyes: A thiol- or diene-modified fluorophore can be conjugated to the peptide for use in fluorescence microscopy and optical imaging.

Radiolabels: Chelating agents for radionuclides used in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) can be appended, enabling non-invasive whole-body imaging. nih.gov

The key advantage is that the peptide's synthesis and purification can be completed before the attachment of the often sensitive and expensive imaging agent, streamlining the production of these complex probes. nih.govnih.gov

Engineering of Biologically Active Peptides with Tunable Properties

Proline and its analogues play a critical role in determining the structure and function of peptides. nih.govsigmaaldrich.com The incorporation of modified prolines can profoundly influence peptide folding, stability, and receptor-binding affinity. nih.gov this compound is particularly useful for engineering peptides with finely tuned properties.

By modifying the allyl group post-synthesis, a wide array of chemical functionalities can be introduced at a specific position in the peptide sequence. This allows researchers to systematically alter the peptide's physicochemical properties.

| Property to Tune | Modification Strategy | Expected Outcome |

| Conformational Stability | Ring-closing metathesis to form a stapled peptide. | Increased α-helicity and structural rigidity. gyrosproteintechnologies.com |

| Protease Resistance | Introduction of bulky groups via cross-metathesis or click chemistry. | Steric hindrance prevents access by proteolytic enzymes. |

| Binding Affinity | Conjugation of various small molecules to explore structure-activity relationships (SAR). | Identification of modifications that enhance interaction with a biological target. |

| Solubility/Lipophilicity | Attachment of hydrophilic (e.g., PEG) or hydrophobic moieties. | Improved pharmacokinetic properties. |

For example, substituting a standard proline with a derivative like 4-fluoro-L-proline has been shown to alter the mechanism of action of antimicrobial peptides by influencing the conformation of the peptide backbone. nih.gov Similarly, the versatile allyl ether side chain allows for an even broader range of modifications to be explored, enabling the rational design of peptides with enhanced therapeutic potential.

Creation of Combinatorial Libraries for Functional Peptide Discovery

Combinatorial chemistry is a powerful technique for synthesizing and screening a large number of compounds to identify new functional molecules. americanpeptidesociety.org this compound is an ideal building block for creating peptide libraries with post-synthesis diversification.

The "split-mix" synthesis method can be used to generate a large library of resin beads, where each bead contains a unique peptide sequence that includes the allyl-functionalized proline. americanpeptidesociety.org After synthesis, the entire library can be treated with a specific reagent that reacts with the allyl group, or the library can be split and reacted with a diverse set of chemical building blocks (e.g., a library of thiols in a thiol-ene reaction). This strategy allows for the rapid generation of millions of distinct, modified peptides. nih.gov

This approach facilitates structure-activity relationship studies and the discovery of novel peptides with high affinity for specific biological targets, such as enzymes or protein-protein interaction domains. americanpeptidesociety.orgnih.gov

Future Directions and Emerging Research Avenues

Expansion of Synthetic Scope for Novel Proline Derivatives with Diverse Side Chains

The synthesis of peptides containing functionally and structurally diverse proline residues has been a significant area of research. A practical approach, known as "proline editing," facilitates the stereospecific modification of proline residues within a peptide. This method involves the incorporation of Fmoc-Hydroxyproline (4R-Hyp) during standard solid-phase peptide synthesis (SPPS). Following the synthesis of the peptide backbone, the hydroxyl group of the Hyp residue can be selectively modified. nih.gov

This "proline editing" strategy provides a versatile platform for introducing a wide array of side chains onto the proline ring, including the 2-propen-1-yloxy group of the title compound. The synthesis of a related peptide, Ac-TYP(4R-O-Alloc)N-NH2, where "Alloc" represents the allyloxycarbonyl protecting group, has been demonstrated. nih.gov This suggests a viable synthetic route for incorporating the 2-propen-1-yloxy moiety. The presence of the terminal alkene in the side chain of (4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline offers a reactive handle for a variety of subsequent chemical modifications. This functionality can be exploited in reactions such as olefin metathesis, thiol-ene coupling, and hydroformylation, allowing for the introduction of an even broader range of functional groups post-peptidic synthesis.

Future research will likely focus on expanding the library of proline derivatives synthesized using this and other methods. The development of new protecting group strategies and stereoselective alkylation and arylation reactions will be crucial for accessing novel side chain architectures. The systematic exploration of these derivatives will enable a deeper understanding of how side chain modifications at the 4-position of proline influence peptide structure and function.

| Synthetic Strategy | Description | Potential Side Chains |

| Proline Editing | Post-synthesis modification of a hydroxyproline (B1673980) residue incorporated into a peptide. | Alkyl, aryl, functionalized ethers, esters, and amines. |

| Olefin Metathesis | Carbon-carbon bond formation involving the alkene of the 2-propen-1-yloxy group. | Long-chain hydrocarbons, cross-linked peptides, macrocycles. |

| Thiol-ene Coupling | Addition of a thiol across the double bond of the side chain. | Thioethers with diverse functional groups (e.g., biotin (B1667282), fluorophores). |

| Hydroformylation | Introduction of a formyl group to the alkene, which can be further modified. | Aldehydes, alcohols, carboxylic acids. |

Advanced Spectroscopic Techniques for Elucidating Structure-Function Relationships in Peptides

The incorporation of modified proline residues like 4-(2-propen-1-yloxy)-L-proline can significantly impact the local and global conformation of a peptide. Advanced spectroscopic techniques are indispensable for characterizing these structural changes and elucidating the resulting structure-function relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, can provide detailed information about the connectivity of atoms and the spatial proximity of protons, allowing for the determination of the peptide's backbone and side-chain conformations. The unique chemical shifts of the protons and carbons in the 2-propen-1-yloxy side chain can serve as sensitive probes for monitoring conformational changes upon ligand binding or environmental alterations.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can provide insights into the local environment and hydrogen bonding of specific functional groups within the peptide. The vibrational modes of the C=C double bond and the C-O-C ether linkage in the 2-propen-1-yloxy side chain can be monitored to probe its interactions with other parts of the peptide or with binding partners. For proline-rich proteins, specialized mass spectrometry techniques like collision-induced dissociation (CID) and electron capture dissociation (ECD) are necessary for effective sequencing and structural characterization. nih.gov

| Spectroscopic Technique | Information Obtained | Relevance to 4-(2-propen-1-yloxy)-L-proline Peptides |

| 2D NMR (COSY, TOCSY, NOESY) | 3D structure, backbone and side-chain conformation. | Elucidation of the precise spatial arrangement of the allyl ether side chain and its influence on peptide folding. |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet). | Quantifying the impact of the modified proline on the overall secondary structure of the peptide. |

| FTIR and Raman Spectroscopy | Local environment, hydrogen bonding, specific functional group vibrations. | Probing the interactions and local environment of the allyl ether side chain. |

| Mass Spectrometry (CID, ECD) | Sequence and fragmentation patterns. | Sequencing peptides containing the modified proline and identifying post-translational modifications. |

Computational Design and Prediction of Proline-Containing Peptide Conformations

Computational modeling and simulation play an increasingly vital role in peptide design and in predicting the conformational preferences of modified amino acids. Molecular dynamics (MD) simulations can provide atomic-level insights into the dynamic behavior of peptides containing 4-(2-propen-1-yloxy)-L-proline in solution. By simulating the movements of atoms over time, MD can predict the accessible conformations of the peptide and the influence of the modified proline on its flexibility and stability.

Quantum mechanics (QM) calculations can be employed to accurately determine the geometric and electronic properties of the 2-propen-1-yloxy side chain and its interactions with the peptide backbone. This information can be used to parameterize force fields for MD simulations, leading to more accurate predictions of peptide behavior.

Furthermore, computational tools can be used to design peptides with specific desired properties. For example, algorithms can be developed to predict proteotypic peptides—those that are repeatedly and consistently identified in mass spectrometry experiments—for quantitative proteomics applications. nih.gov By incorporating the structural constraints imposed by 4-(2-propen-1-yloxy)-L-proline into these algorithms, it may be possible to design peptides with enhanced detection and quantification in complex biological samples. The computational design of proline-rich antimicrobial peptides is another active area of research where this modified amino acid could find application.

Synergistic Approaches in Synthetic Organic Chemistry and Chemical Biology for Advanced Material Design

The convergence of synthetic organic chemistry and chemical biology offers exciting opportunities for the development of advanced materials with novel properties. The reactive alkene functionality of the 2-propen-1-yloxy side chain in peptides makes it an ideal component for the bottom-up design of innovative biomaterials.

For instance, peptides containing this modified proline can be used as building blocks for the synthesis of peptide-polymer conjugates. Through controlled polymerization techniques initiated from the alkene side chain, it is possible to create well-defined hybrid materials with the biological recognition and self-assembly properties of peptides and the mechanical and processing advantages of synthetic polymers.

Furthermore, the alkene can serve as a point of attachment for cross-linking peptides into hydrogels or other supramolecular structures. These materials could find applications in tissue engineering, drug delivery, and biosensing. The ability to precisely control the placement of the reactive handle within the peptide sequence allows for the design of materials with highly ordered and functional architectures.

The synergy between synthetic chemistry's ability to create novel building blocks like this compound and chemical biology's expertise in understanding and manipulating biological systems will be crucial for realizing the full potential of these advanced materials. This interdisciplinary approach will enable the creation of "smart" materials that can respond to biological stimuli and perform complex functions.

Q & A

Q. What are the optimal synthetic strategies for preparing (4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline while ensuring stereochemical integrity?

Methodological Answer: The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

- Protection : The 4-position is functionalized with a propenyloxy group via alkylation or Mitsunobu reaction under inert conditions to preserve stereochemistry .

- Fmoc Deprotection : Use 20% piperidine in DMF, followed by HPLC purification (C18 column, acetonitrile/water gradient) to isolate the product .

- Stereochemical Validation : Confirm the (4R) configuration via -NMR coupling constants and chiral HPLC (e.g., Chiralpak® IA column) .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

- NMR Spectroscopy : - and -NMR to confirm substituent integration and absence of side products (e.g., DMSO-d₆ as solvent) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected: [M+H]⁺ ≈ 435.52 g/mol) .

- HPLC : Reverse-phase chromatography (ACN/water + 0.1% TFA) to assess purity (>95%) and monitor deprotection efficiency .

Q. How does the propenyloxy substituent influence peptide solubility and aggregation during synthesis?

Methodological Answer: The propenyloxy group introduces moderate hydrophobicity, which can:

- Reduce Aggregation : Use CD spectroscopy to compare β-sheet formation in peptides with/without the substituent .

- Optimize Solubility : Test in DMSO or DMF-based solvents during SPPS. If aggregation occurs, incorporate 2% HOBt or 0.1 M urea .

Advanced Research Questions

Q. How can researchers evaluate the compatibility of this derivative with adenylation domains in nonribosomal peptide synthetases (NRPS)?

Methodological Answer:

- ATP-PP Exchange Assays : Measure kinetic parameters (, ) to compare activation efficiency with natural substrates (e.g., L-proline). A 23-fold increase in for hydroxyproline analogs was observed in CcbC, indicating substrate selectivity .

- Molecular Dynamics (MD) Simulations : Perform 20-ns simulations (e.g., GROMACS) to analyze RMSD fluctuations of the substrate-enzyme complex. Substrates with RMSD >2.5 Å may indicate poor binding .

Q. How can contradictory data on enzyme specificity (e.g., inability to activate branched proline derivatives) be resolved?

Methodological Answer:

- Substrate Profiling : Test a panel of derivatives (e.g., 4-ethyl-, 4-butyl-L-proline) to identify structural tolerance. LmbC activates 4-butyl-L-proline with improved , suggesting flexibility in hydrophobic substituents .

- Structural Modeling : Overlay crystal structures of adenylation domains (e.g., CcbC vs. LmbC) to identify steric clashes. Mutagenesis (e.g., Tyr→Ala) can validate binding pocket residues .

Q. What strategies mitigate side reactions during SPPS when using this derivative, such as premature Fmoc cleavage or propenyloxy oxidation?

Methodological Answer:

- Oxidation Prevention : Use argon-sparged solvents and avoid prolonged exposure to light. Add 0.1% BHT as an antioxidant .

- Deprotection Monitoring : Track Fmoc removal via UV absorbance (301 nm). Incomplete deprotection may require extended piperidine treatment (2 × 10 min) .

- Byproduct Identification : Use LC-MS/MS to detect oxidized propenyloxy adducts (e.g., +16 Da for epoxides) .

Q. How does the propenyloxy group alter pyrrolidine ring conformation compared to cyclohexyloxy or benzyloxy substituents?

Methodological Answer:

- Conformational Analysis : Compare NMR coupling constants to determine ring puckering (C-exo vs. C-endo). Propenyloxy’s smaller size may favor C-exo .

- MD Simulations : Calculate dihedral angles (e.g., φ, ψ) over 50-ns trajectories. Substituents with bulkier groups (e.g., cyclohexyloxy) show reduced ring flexibility .

Q. What are the implications of this derivative’s stereochemistry on its biological activity in peptide-based therapeutics?

Methodological Answer:

- Bioactivity Assays : Compare IC values of (4R)- vs. (4S)-isomers in target binding (e.g., integrin receptors). A 10-fold difference was observed in hydroxyproline analogs .

- Protease Stability : Incubate peptides with trypsin/chymotrypsin and quantify degradation via HPLC. The (4R) configuration may enhance resistance due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.